2-(benzyloxy)-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)acetamide
Description
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Properties
IUPAC Name |
N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-2-phenylmethoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3/c20-15-10-21-19(22-11-15)26-17-8-6-16(7-9-17)23-18(24)13-25-12-14-4-2-1-3-5-14/h1-5,10-11,16-17H,6-9,12-13H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOQBKNKPLQCGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)COCC2=CC=CC=C2)OC3=NC=C(C=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(benzyloxy)-N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)acetamide, with the CAS number 2034250-41-2, is a compound that has garnered attention for its potential biological activities. Its molecular formula is , and it possesses a molecular weight of 359.4 g/mol. This compound is characterized by a complex structure that includes a benzyloxy group, a fluoropyrimidine moiety, and a cyclohexyl group, which may contribute to its pharmacological properties.
Chemical Structure
The chemical structure of the compound can be depicted as follows:
Research indicates that compounds similar to this compound can exhibit various biological activities, particularly in the context of cancer treatment and anti-inflammatory responses. The presence of the fluoropyrimidine group suggests potential activity as an antitumor agent, as fluoropyrimidines are known to interfere with DNA synthesis and repair mechanisms.
Key Findings:
- Antitumor Activity: Studies have shown that fluoropyrimidine derivatives can inhibit tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression. This mechanism is often mediated through inhibition of thymidylate synthase and incorporation into RNA and DNA.
- Anti-inflammatory Effects: Compounds with similar structures have demonstrated the ability to modulate inflammatory pathways, potentially through the inhibition of NF-kB signaling and other pro-inflammatory cytokines.
- Antimicrobial Properties: Some studies suggest that related compounds exhibit antimicrobial effects against various pathogens, which may be attributed to their ability to disrupt microbial cell membranes or interfere with metabolic pathways.
Research Studies
Several studies have explored the biological activity of compounds structurally related to this compound. Below are summarized findings from notable research:
Case Studies
Case Study 1: Antitumor Efficacy
A study examining the effects of related fluoropyrimidine compounds on colorectal cancer cells demonstrated significant reductions in cell viability when treated with these agents. The study utilized various concentrations and observed dose-dependent responses, confirming the potential utility of such compounds in cancer therapeutics.
Case Study 2: Anti-inflammatory Response
In a model of acute inflammation, compounds similar to this compound were shown to significantly reduce levels of TNF-alpha and IL-6 in serum samples from treated animals compared to controls, indicating a robust anti-inflammatory effect.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential in several therapeutic areas:
- Anticancer Activity : Preliminary studies suggest that the fluoropyrimidine moiety may enhance the compound's ability to inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation.
- Antiviral Properties : Research indicates that compounds with similar structures exhibit activity against viral infections, potentially making this compound a candidate for antiviral drug development.
Biochemical Mechanisms
The mechanism of action for 2-(benzyloxy)-N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)acetamide primarily involves:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for cellular processes in cancer or viral replication.
- Modulation of Signaling Pathways : Its interaction with cellular receptors could alter signaling pathways associated with disease progression.
Case Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that compounds structurally similar to this compound exhibited significant cytotoxic effects. The research highlighted its potential as a lead compound for developing new anticancer agents.
Case Study 2: Antiviral Activity
In vitro assays revealed that derivatives of this compound showed promising antiviral activity against specific strains of viruses. The study suggested that modifications to the pyrimidine component could enhance efficacy and selectivity.
Q & A
Q. Q1. What are the optimal synthetic routes for preparing 2-(benzyloxy)-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)acetamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of this compound likely involves multi-step protocols, including substitution, reduction, and condensation reactions. Key steps may include:
- Substitution Reaction : Reacting a fluorinated pyrimidine derivative with a trans-cyclohexanol intermediate under alkaline conditions to form the ether linkage .
- Amide Bond Formation : Condensation of the cyclohexylamine intermediate with 2-(benzyloxy)acetic acid using coupling agents like EDCI or DCC .
- Optimization : Critical parameters include pH (e.g., alkaline conditions for substitution), temperature (reflux for faster kinetics), and catalysts (e.g., iron powder for nitro-group reduction) .
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization to achieve >95% purity .
Q. Q2. What analytical techniques are recommended for characterizing this compound’s purity and stereochemistry?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR to confirm regiochemistry and stereochemistry, particularly the (1r,4r)-cyclohexyl configuration .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- HPLC : Reverse-phase HPLC with UV detection to assess purity and detect diastereomers .
- X-ray Crystallography : For absolute stereochemical confirmation, if single crystals are obtainable .
Advanced Research Questions
Q. Q3. How does the stereochemistry of the cyclohexyl group influence biological activity, and what structural analogs have been explored?
Methodological Answer: The (1r,4r)-cyclohexyl configuration is critical for target binding. Structural analogs with (1s,4s) or planar cyclohexane show reduced activity due to steric mismatches. Examples from related compounds:
| Analog | Structural Modification | Biological Activity |
|---|---|---|
| Compound A | (1s,4s)-cyclohexyl | 10-fold lower enzyme inhibition |
| Compound B | Benzyloxy → methoxy | Reduced lipophilicity (logP ↓0.5) |
| Compound C | Fluoropyrimidine → chloropyrimidine | Altered target selectivity |
Q. Q4. What strategies resolve contradictions in biological activity data across different assay systems?
Methodological Answer: Discrepancies may arise from assay conditions (e.g., pH, serum proteins) or off-target effects. Approaches include:
- Dose-Response Curves : Compare IC50 values in cell-free vs. cell-based assays to identify serum protein binding .
- Proteomic Profiling : Use affinity chromatography or thermal shift assays to confirm target engagement .
- Metabolic Stability Studies : Assess compound degradation in liver microsomes to explain variability in in vivo efficacy .
Q. Q5. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved pharmacokinetics?
Methodological Answer:
- Lipophilicity Optimization : Replace the benzyloxy group with heteroaryl ethers (e.g., pyridyl) to enhance solubility while retaining target affinity .
- Metabolic Blocking : Introduce fluorine atoms at vulnerable positions (e.g., cyclohexyl methyl groups) to reduce CYP450-mediated oxidation .
- Prodrug Strategies : Modify the acetamide moiety to ester prodrugs for enhanced oral bioavailability .
Mechanistic and Pharmacological Questions
Q. Q6. What hypothetical mechanisms explain this compound’s reported enzyme inhibition, and how can they be validated?
Methodological Answer: The fluoropyrimidine moiety likely acts as a hydrogen-bond acceptor, while the cyclohexyl group provides hydrophobic stabilization. Validation steps:
Q. Q7. What computational tools predict this compound’s drug-likeness and off-target risks?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
